molecular formula C14H12Cl2N4O2 B12479802 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B12479802
M. Wt: 339.2 g/mol
InChI Key: PQATXUSFBNPEDA-UHFFFAOYSA-N
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Description

8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of chloro and chlorophenyl groups attached to a dimethylpurine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chlorophenylmethyl chloride, which is then reacted with 1,3-dimethylxanthine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound may also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific purine core structure combined with chloro and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications .

Properties

Molecular Formula

C14H12Cl2N4O2

Molecular Weight

339.2 g/mol

IUPAC Name

8-chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H12Cl2N4O2/c1-18-11-10(12(21)19(2)14(18)22)17-13(16)20(11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3

InChI Key

PQATXUSFBNPEDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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